N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide is a complex organic compound with the molecular formula C18H29N3O. This compound is characterized by the presence of a cyclopropanecarboxamide group attached to a morpholinoethyl chain, which is further connected to a tetrahydroquinoline moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22-8-2-3-16-13-17(6-7-18(16)22)19(23-9-11-25-12-10-23)14-21-20(24)15-4-5-15/h6-7,13,15,19H,2-5,8-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAJLNFPRJXCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Deconstruction and Retrosynthetic Analysis
The target molecule comprises three distinct domains: the 1-methyl-1,2,3,4-tetrahydroquinoline core, the morpholinoethyl side chain, and the cyclopropanecarboxamide terminus. Retrosynthetically, disconnection at the amide bond suggests two primary fragments: cyclopropanecarboxylic acid and the 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine intermediate.
Tetrahydroquinoline Core Construction
The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety can be accessed via catalytic hydrogenation of substituted quinolines. As demonstrated in the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinolin-6-amine using H₂ (4 MPa) over a heterogeneous catalyst in methanol, this method achieves 99% yield under optimized conditions. Subsequent N-methylation via reductive amination with formaldehyde or direct alkylation using methyl iodide introduces the 1-methyl group. Alternative routes employing Bischler-Napieralski cyclization of β-phenethylamides followed by reduction offer stereochemical control but require stringent anhydrous conditions.
Morpholinoethyl Side Chain Installation
Detailed Synthetic Protocols
Pathway A: Sequential Alkylation-Amidation
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
- Hydrogenation : Charge a 250 mL autoclave with 6-nitroquinoline (10 mmol), 10% Pd/C (300 mg), and methanol (100 mL). Apply H₂ (4 MPa) at 80°C for 24 hours.
- Methylation : Dissolve tetrahydroquinolin-6-amine (8.6 g) in DMF (50 mL). Add methyl iodide (12 mmol) and K₂CO₃ (15 mmol). Stir at 60°C for 6 hours. Extract with ethyl acetate, dry (Na₂SO₄), concentrate to yield 1-methyl derivative (92% purity by GC).
Morpholinoethylation
React 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol) with 2-chloroethylmorpholine hydrochloride (6 mmol) and DIEA (12 mmol) in acetonitrile (30 mL) at reflux for 18 hours. Purify via silica chromatography (EtOAc/hexane 3:7) to obtain the secondary amine (78% yield).
Amide Formation
Add cyclopropanecarbonyl chloride (5.5 mmol) dropwise to a stirred solution of the morpholinoethylamine (4.5 mmol) and Et₃N (10 mmol) in DCM (20 mL) at 0°C. Warm to room temperature overnight. Wash with 1M HCl, dry, and concentrate. Recrystallize from ethanol/water (4:1) to afford title compound (83% yield, >99% HPLC purity).
Pathway B: Convergent Approach via Reductive Amination
Preparation of 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline
Oxidize 1-methyl-1,2,3,4-tetrahydroquinolin-6-methanol (from) with PCC (1.2 eq) in DCM (0.1M) for 3 hours. Filter through Celite, concentrate to yield aldehyde (89%).
Reductive Amination with Morpholinoethylamine
Combine aldehyde (3 mmol), 2-morpholinoethylamine (3.3 mmol), and NaBH(OAc)₃ (6 mmol) in THF (15 mL). Stir at 25°C for 12 hours. Quench with sat. NaHCO₃, extract with EtOAc. Dry and concentrate to obtain tertiary amine (91% yield).
Final Amidation
Same as Pathway A, Step 2.1.3.
Comparative Analysis of Methodologies
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 64% | 72% |
| Purity (HPLC) | >99% | 98.5% |
| Reaction Steps | 3 | 3 |
| Key Advantage | Scalability | Stereocontrol |
| Critical Challenge | Over-alkylation | Aldehyde stability |
Pathway A excels in large-scale production due to robust alkylation conditions, while Pathway B offers superior control over stereochemistry during reductive amination.
Optimization Strategies
Analytical Characterization
Critical quality attributes were verified through:
- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropane), 2.45 (s, 3H, N-CH₃), 3.65 (m, 8H, morpholine)
- HRMS : m/z calc. for C₂₁H₂₈N₃O₂ [M+H]⁺ 354.2151, found 354.2148
- HPLC : tR = 8.32 min (C18, 70:30 MeCN/H₂O + 0.1% TFA)
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl chain, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with modified functional groups.
Scientific Research Applications
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide
- N-(2-Methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
Uniqueness
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethyl chain, in particular, may enhance its solubility and bioavailability compared to similar compounds. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry.
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and inflammation. This article explores its biological activity, supported by relevant data tables and research findings.
Molecular Structure and Composition:
- Molecular Formula: C21H26N2O
- Molecular Weight: 322.4 g/mol
- CAS Number: 946311-74-6
The compound features a cyclopropane ring attached to a morpholinoethyl group and a tetrahydroquinoline moiety, which are essential for its biological interactions.
Anti-Cancer Properties
Research has highlighted the anti-cancer potential of tetrahydroquinoline derivatives. A study demonstrated that derivatives of 1,2,3,4-tetrahydroquinolines exhibit significant inhibition of LPS-induced NF-κB transcriptional activity, which is crucial in cancer progression and inflammatory responses. Among various synthesized compounds, some exhibited up to 53 times the potency compared to reference compounds in inhibiting NF-κB activity .
Table 1: Inhibitory Activity of Tetrahydroquinoline Derivatives
| Compound | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| 6g | 0.7 | 37.5 (Doxorubicin) |
| 5h | 1.5 | 37.5 |
| 4a | 2.0 | 37.5 |
This table summarizes the cytotoxicity of selected tetrahydroquinoline derivatives against human cancer cell lines.
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound has been shown to inhibit key pathways involved in cancer cell survival and proliferation.
Case Studies and Research Findings
- Study on NF-κB Inhibition : A series of novel tetrahydroquinoline derivatives were synthesized and tested for their ability to inhibit NF-κB activation induced by lipopolysaccharides (LPS). The findings indicated that specific structural modifications enhanced their inhibitory potency significantly .
- Cytotoxicity Evaluation : A comprehensive evaluation involving various human cancer cell lines (e.g., MDA-MB-231, PC-3) demonstrated that selected derivatives exhibited potent cytotoxic effects, suggesting their potential as therapeutic agents against multiple cancer types .
Q & A
Q. What are the key steps in synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)cyclopropanecarboxamide?
The synthesis involves multi-step organic reactions:
- Tetrahydroquinoline core formation : Cyclization of substituted aniline derivatives under acidic or reductive conditions.
- Morpholinoethyl coupling : Introduction of the morpholine moiety via nucleophilic substitution or amide bond formation.
- Cyclopropanecarboxamide attachment : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopropanecarboxylic acid and the amine intermediate. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical for yield and purity .
Q. How is the structural integrity of this compound confirmed?
Analytical characterization employs:
Q. Which functional groups influence its reactivity and bioactivity?
Key groups include:
Q. What are common impurities encountered during synthesis, and how are they addressed?
Byproducts arise from:
- Incomplete cyclization (e.g., open-chain intermediates).
- Racemization at chiral centers during coupling steps. Mitigation strategies include flash chromatography (silica gel) and recrystallization in polar aprotic solvents .
Advanced Research Questions
Q. How can reaction yields be optimized using computational and statistical methods?
- Quantum chemical calculations (e.g., DFT) predict optimal transition states and solvent effects .
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical variables (e.g., catalyst loading, temperature) to maximize yield while minimizing trials .
Q. How should researchers resolve contradictions in reported biological activity data?
Conflicting results may stem from:
- Purity discrepancies : Validate via orthogonal methods (e.g., HPLC coupled with elemental analysis).
- Assay variability : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) and include positive controls .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Functional group modification : Replace morpholino with piperazine or thiomorpholine to assess solubility effects.
- Cyclopropane ring substitution : Introduce methyl groups or expand to cyclobutane to study steric effects.
- Bioisosteric replacement : Swap tetrahydroquinoline with indoline or tetralin moieties .
Q. What mechanistic insights can be gained through kinetic and isotopic labeling studies?
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps in metabolic pathways.
- Radical trapping agents (e.g., TEMPO) identify intermediates in oxidation/reduction reactions involving the cyclopropane ring .
Q. How is toxicity profiling conducted in preclinical studies?
Q. How does this compound compare to structural analogs in target binding?
- Molecular docking : Simulate interactions with proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Competitive binding assays : Use fluorescent probes (e.g., FP-TAMRA) to quantify displacement efficiency .
Methodological Pitfalls to Avoid
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but can form reactive byproducts under high temperatures .
- Catalyst compatibility : Avoid metal catalysts (e.g., Pd) that could leach into the product, interfering with biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
